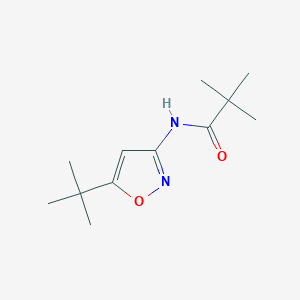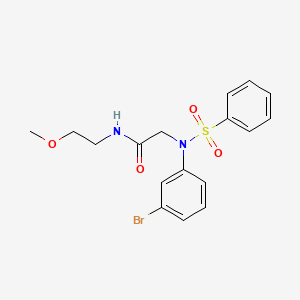
N-(5-tert-butyl-3-isoxazolyl)-2,2-dimethylpropanamide
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-2,2-dimethylpropanamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic family of receptors, which are involved in a variety of physiological processes, including inflammation, pain, and immune response. P2X7 receptors are expressed in a variety of cells, including immune cells, neurons, and glial cells, and have been implicated in several diseases, including chronic pain, neurodegenerative diseases, and cancer.
Mecanismo De Acción
N-(5-tert-butyl-3-isoxazolyl)-2,2-dimethylpropanamide works by blocking the activity of the P2X7 receptor, which is activated by the binding of extracellular ATP. When the P2X7 receptor is activated, it can trigger the release of pro-inflammatory cytokines and other signaling molecules, leading to inflammation, pain, and cell death. By blocking the P2X7 receptor, N-(5-tert-butyl-3-isoxazolyl)-2,2-dimethylpropanamide can prevent these effects.
Biochemical and Physiological Effects
Studies have shown that N-(5-tert-butyl-3-isoxazolyl)-2,2-dimethylpropanamide can reduce the release of pro-inflammatory cytokines from immune cells, including interleukin-1β and tumor necrosis factor-α. Additionally, N-(5-tert-butyl-3-isoxazolyl)-2,2-dimethylpropanamide has been shown to reduce the activation of microglia, which are immune cells in the central nervous system that can contribute to neuroinflammation. In animal models of neuropathic pain, N-(5-tert-butyl-3-isoxazolyl)-2,2-dimethylpropanamide has been shown to reduce pain behavior, suggesting that it may have potential as an analgesic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-tert-butyl-3-isoxazolyl)-2,2-dimethylpropanamide in lab experiments is its high potency and selectivity for the P2X7 receptor. This allows researchers to specifically target this receptor without affecting other purinergic receptors. Additionally, N-(5-tert-butyl-3-isoxazolyl)-2,2-dimethylpropanamide is relatively stable and can be easily synthesized, making it a convenient tool for studying P2X7 receptor function.
One limitation of using N-(5-tert-butyl-3-isoxazolyl)-2,2-dimethylpropanamide is that it may have off-target effects on other receptors or signaling pathways. Additionally, while N-(5-tert-butyl-3-isoxazolyl)-2,2-dimethylpropanamide has been shown to be effective in animal models of disease, its efficacy and safety in humans is not yet known.
Direcciones Futuras
There are several potential future directions for research on N-(5-tert-butyl-3-isoxazolyl)-2,2-dimethylpropanamide and the P2X7 receptor. One area of interest is the role of P2X7 receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that P2X7 receptors may contribute to neuronal cell death and inflammation in these diseases, and blocking these receptors with N-(5-tert-butyl-3-isoxazolyl)-2,2-dimethylpropanamide may have therapeutic potential.
Another area of interest is the role of P2X7 receptors in cancer. Studies have shown that P2X7 receptors may contribute to tumor growth and metastasis, and blocking these receptors with N-(5-tert-butyl-3-isoxazolyl)-2,2-dimethylpropanamide may have anti-tumor effects.
Overall, N-(5-tert-butyl-3-isoxazolyl)-2,2-dimethylpropanamide is a valuable tool for studying the function of the P2X7 receptor in various physiological and pathological processes, and has potential as a therapeutic agent for a variety of diseases.
Métodos De Síntesis
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2,2-dimethylpropanamide involves the reaction of 5-tert-butyl-3-isoxazolylamine with 2,2-dimethylpropanoyl chloride in the presence of a base. The resulting product is then purified by column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-3-isoxazolyl)-2,2-dimethylpropanamide has been used extensively in scientific research to study the role of P2X7 receptors in various physiological and pathological processes. For example, studies have shown that N-(5-tert-butyl-3-isoxazolyl)-2,2-dimethylpropanamide can inhibit the release of pro-inflammatory cytokines from immune cells, suggesting that it may have potential as an anti-inflammatory agent. Additionally, N-(5-tert-butyl-3-isoxazolyl)-2,2-dimethylpropanamide has been shown to reduce pain in animal models of neuropathic pain, suggesting that it may have potential as an analgesic.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-11(2,3)8-7-9(14-16-8)13-10(15)12(4,5)6/h7H,1-6H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWJXCIEFSUCAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649428 | |
| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2,2-dimethylpropanamide | |
CAS RN |
55809-29-5 | |
| Record name | N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55809-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(5-acetyl-2-thienyl)-1,3,4-oxadiazol-2-yl]-N-(1H-benzimidazol-2-ylmethyl)-N-methylpropanamide](/img/structure/B5217711.png)
![2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5217719.png)
![3-(2-fluorophenyl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5217721.png)
![2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5217728.png)
![1,1'-[(2,4-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5217736.png)
![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide](/img/structure/B5217766.png)

![2,3-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5217780.png)
![1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B5217784.png)

![N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5217792.png)

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5217798.png)
![N'-(3-methoxypropyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5217804.png)